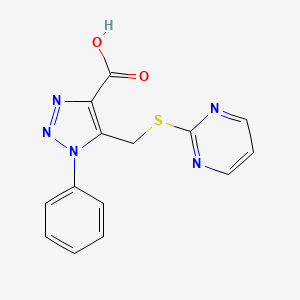

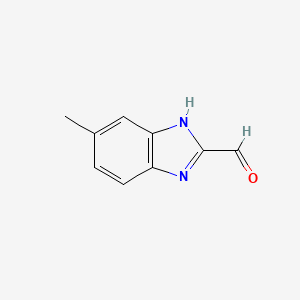

![molecular formula C6H8N4O2 B1417810 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1258649-77-2](/img/structure/B1417810.png)

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Descripción general

Descripción

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has found numerous applications in medicinal chemistry . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves several steps. For example, one method starts with diethylmalonate and proceeds through a series of reactions involving N,N-dimethylformamide, hydrogen, palladium on carbon, sodium nitrite, potassium iodide, 1H-1,2,4-triazol-5-amine, N-tributylamine, and phosphorus oxychloride .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the substituents around the TP core. These compounds can elicit markedly different cellular phenotypes that likely arise from the interaction of TP congeners with either one or two spatially distinct binding sites within tubulin heterodimers .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, one compound had a yield of 64%, a melting point of 162-164°C, and a mass spectrometry [MH +] (m/z) of 463.2 .Aplicaciones Científicas De Investigación

Green Chemistry Synthesis

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has been utilized in the field of green chemistry. Karami et al. (2015) developed an environmentally friendly synthesis of related compounds using a one-pot condensation process. This method adheres to green chemistry principles by being catalyst- and solvent-free (Karami, Farahi, & Banaki, 2015).

Crystal Structure Analysis

The molecular structure of derivatives of this compound has been analyzed in different crystal environments. Canfora et al. (2010) reported on the crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, highlighting its potential biological activity and the distinct three-dimensional supramolecular architecture it exhibits (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Antimycobacterial Properties

Research by Abdel-Rahman et al. (2009) explored the antimycobacterial properties of fluorinated derivatives. Specifically, certain compounds showed potent inhibition against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Theoretical Studies and Metal Binding

Haj et al. (2000) conducted theoretical studies on the 5-oxo and 7-oxo derivatives, discussing the possibilities for binding metal ions, which could have implications in the development of new compounds with specific properties (Haj, Salas, Quirós, Molina, & Faure, 2000).

Biological Activities

Pinheiro et al. (2020) reviewed the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and their analogs. They highlighted its significance in various fields like agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, & Greco, 2020).

Synthesis and Fungicidal Activities

De-jiang (2008) designed and synthesized novel triazolopyrimidine-carbonylhydrazone derivatives, which exhibited excellent fungicidal activities. This study used 5-amino-1,2,4-triazole-3-carboxylic acid ester as a starting material (Li De-jiang, 2008).

Drug Design Applications

Oukoloff et al. (2019) discussed the use of 1,2,4-triazolo[1,5-a]pyrimidine in drug design. They highlighted its versatility and potential as a bio-isostere in various therapeutic areas, emphasizing its significance in the development of new drugs (Oukoloff, Lucero, Francisco, Brunden, & Ballatore, 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bonding .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit cdk2, which plays a crucial role in cell cycle regulation .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to show cytotoxic activities against various cancer cell lines .

Action Environment

The stability of similar compounds under normal storage conditions has been reported .

Direcciones Futuras

Future research on 1,2,4-triazolo[1,5-a]pyrimidines will likely focus on further elucidating the structure–activity relationships of these compounds. This could lead to the identification of novel compounds that exhibit favorable ADME-PK, including brain penetration and oral bioavailability, as well as brain pharmacodynamic activity .

Análisis Bioquímico

Biochemical Properties

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The inhibition of CDKs by this compound can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDKs by this compound can lead to the downregulation of genes involved in cell proliferation, thereby reducing the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of this compound to the active site of CDKs inhibits their enzymatic activity, leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit CDKs and reduce cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The interaction with cytochrome P450s can lead to the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with nuclear proteins and influence gene expression.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H2,(H,11,12)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGJUCIFBKJXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=NN2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

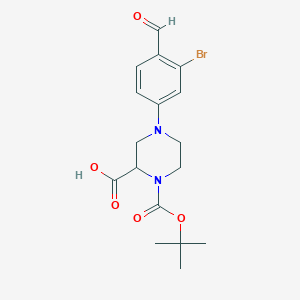

![4-(6-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1417730.png)

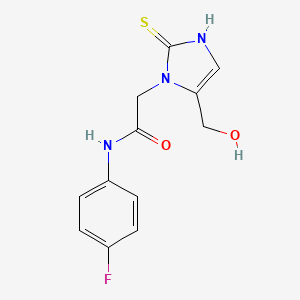

![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)

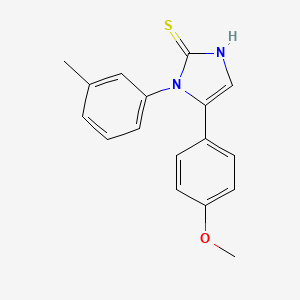

![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)

![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)

![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)